[1-13Cgal]Lactose Monohydrate
Description
Biochemical Pathways of Lactose (B1674315) Digestion and Metabolism
Lactose, a disaccharide sugar found in milk, is composed of two simpler sugars: glucose and galactose, linked by a β-1,4 glycosidic bond. ontosight.aiaklectures.com Its metabolism is a critical process, especially for mammals during infancy. ontosight.aismpdb.ca The breakdown and utilization of lactose involve several key steps and enzymes.
The initial step of lactose digestion occurs in the small intestine. ontosight.airhitrition.com Here, the enzyme lactase-phlorizin hydrolase (commonly known as lactase), located on the brush border membrane of intestinal epithelial cells, hydrolyzes lactose into its constituent monosaccharides, D-glucose and D-galactose. ontosight.aismpdb.ca These monosaccharides are then absorbed into the bloodstream. rhitrition.com
Once absorbed, glucose and galactose follow different metabolic fates. Glucose is a primary energy source for the body and can directly enter the glycolysis pathway to be converted into ATP. ontosight.airhitrition.com Galactose, however, is primarily transported to the liver to be converted into glucose via the Leloir pathway. ontosight.airhitrition.com This pathway involves a series of enzymatic reactions.
Table 1: Key Enzymes in Lactose and Galactose Metabolism
| Enzyme | Location | Substrate(s) | Product(s) | Metabolic Pathway |
| Lactase | Small Intestine | Lactose | D-glucose, D-galactose | Lactose Digestion |
| Galactokinase | Liver | Galactose, ATP | Galactose-1-phosphate, ADP | Leloir Pathway |
| Galactose-1-phosphate uridyltransferase | Liver | Galactose-1-phosphate, UDP-glucose | Glucose-1-phosphate, UDP-galactose | Leloir Pathway |
| UDP-galactose 4'-epimerase | Liver | UDP-galactose | UDP-glucose | Leloir Pathway |
In bacteria such as Escherichia coli, the lactose metabolic pathway is regulated by the well-studied lac operon, which controls the expression of genes necessary for lactose transport and breakdown, including the gene for β-galactosidase, the bacterial equivalent of lactase. ontosight.ai
Rationale for Site-Specific 13C-Labeling in the Galactose Moiety of Lactose
The use of lactose specifically labeled with ¹³C at the first carbon position of the galactose unit, known as [1-¹³Cgal]Lactose, provides a powerful tool for investigating distinct aspects of carbohydrate metabolism. nih.gov When this labeled lactose is ingested and hydrolyzed, it releases labeled D-galactose and unlabeled D-glucose. This allows researchers to specifically trace the metabolic fate of the galactose portion of the lactose molecule.
This site-specific labeling is crucial for several research applications:
Studying the Leloir Pathway: By tracking the ¹³C label from galactose, researchers can quantify the activity and efficiency of the enzymes in the Leloir pathway, which converts galactose to glucose in the liver. ontosight.airhitrition.com
Investigating Galactose Metabolism in Different Tissues: While most galactose is metabolized in the liver, some is utilized in other tissues like the brain or mammary glands. rhitrition.com Using [1-¹³Cgal]Lactose allows scientists to follow the distribution and utilization of galactose in these specific locations. rhitrition.com
Analyzing the "Bifid Shunt" in Gut Microbiota: Certain gut bacteria, like those of the genus Bifidobacterium, metabolize sugars through a unique pathway known as the bifid shunt. nih.gov Studies using lactose labeled on either the glucose or galactose moiety have been instrumental in elucidating the carbon flow through this pathway, demonstrating how each monosaccharide is processed differently by these probiotic organisms. nih.govgrafiati.com
Tracing Biosynthesis of Complex Carbohydrates: In lactating mothers, ingested galactose can be directly incorporated into the synthesis of milk components, including lactose itself and complex human milk oligosaccharides (HMOs). oup.com Research using orally administered ¹³C-galactose has shown that the label appears in the C1 position of both the galactose and glucose moieties of newly synthesized milk lactose, providing insights into the physiological processes of milk production. oup.com
By isolating the metabolic journey of galactose, [1-¹³Cgal]Lactose offers a clearer picture of specific enzymatic processes and biosynthetic pathways than would be possible with uniformly labeled lactose or labeled glucose. nih.govgrafiati.com
Historical Context and Evolution of [1-13Cgal]Lactose Monohydrate Application in Academic Research
The application of specifically labeled carbohydrates like [1-¹³Cgal]Lactose Monohydrate has evolved alongside advancements in analytical technology, particularly NMR spectroscopy and mass spectrometry. grafiati.com These methods allow for precise determination of the position and abundance of the ¹³C label in various metabolites.
Early research focused on understanding the fundamental pathways of carbohydrate metabolism in microorganisms. For instance, studies on Bifidobacterium animalis used [1-¹³Cgal]Lactose and [1-¹³Cglc]Lactose to demonstrate conclusively that the bifid shunt is the sole pathway for glucose and lactose catabolism in these bacteria. nih.gov These experiments quantified the end products, such as acetate (B1210297) and lactate (B86563), derived from each half of the lactose molecule, revealing the distribution of carbon through the metabolic network. nih.gov
More recent human studies have employed this tracer to investigate the in vivo synthesis of complex carbohydrates. A notable application has been in the study of lactation. When lactating mothers ingest labeled galactose, the ¹³C atom can be tracked into milk lactose and a variety of complex oligosaccharides. oup.com This non-invasive labeling approach facilitates studies on the metabolic fate of these important milk components in the recipient infant. oup.comoup.com
Table 2: Selected Research Applications of [1-¹³Cgal]Lactose and ¹³C-Galactose
| Research Area | Organism/System | Key Findings | Analytical Technique(s) | Reference(s) |
| Microbial Metabolism | Bifidobacterium animalis | Confirmed the bifid shunt as the exclusive pathway for lactose metabolism; quantified metabolic end products from the galactose and glucose moieties. | ¹³C Nuclear Magnetic Resonance (NMR) | nih.gov |
| Microbial Engineering | Lactococcus lactis | Used ¹³C-labeled lactose to trace carbon fate in engineered strains designed to produce glucose from lactose for natural sweetening. | In vivo Nuclear Magnetic Resonance (NMR) | rug.nl |
| Human Lactation & Biosynthesis | Lactating Mothers | Orally administered ¹³C-galactose was incorporated into milk lactose and human milk oligosaccharides (HMOs), enabling studies of their subsequent metabolism in infants. | Isotope Ratio Mass Spectrometry (IRMS), ¹³C-NMR | oup.com |
| Infant Metabolism | Breastfed Infants | Detected ¹³C-labeled oligosaccharides in infant urine following maternal ingestion of ¹³C-galactose, showing absorption of intact HMOs. | MALDI-TOF Mass Spectrometry | oup.com |
The evolution of these applications highlights a shift from fundamental pathway elucidation in microorganisms to complex in vivo functional studies in humans. The use of [1-¹³Cgal]Lactose Monohydrate continues to be a valuable tool in nutritional science, microbiology, and metabolic research, providing detailed insights that would be difficult to obtain through other means.
Properties
Molecular Formula |
C₁₁¹³CH₂₄O₁₂ |
|---|---|
Molecular Weight |
361.31 |
Synonyms |
4-O-β-D-[1-13C]Galactopyranosyl-D-glucose; |
Origin of Product |
United States |
Synthetic Methodologies for 1 13cgal Lactose Monohydrate
Chemoenzymatic Synthesis Approaches for ¹³C-Labeled Carbohydrates
Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific reactions, often in combination with chemical steps, to produce complex molecules like ¹³C-labeled carbohydrates. This approach is particularly advantageous for creating specific stereoisomers, which can be challenging to achieve through purely chemical methods.
Enzymatic methods are frequently employed for the synthesis of ¹³C-labeled oligosaccharides. xml-journal.netoup.com These strategies often involve the use of glycosyltransferases, which catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. For the synthesis of molecules related to [1-¹³Cgal]Lactose, a key step is the enzymatic incorporation of ¹³C-labeled galactose. oup.com
A common chemoenzymatic strategy involves the following general steps:
Preparation of a ¹³C-labeled donor: This typically starts with a commercially available ¹³C-labeled monosaccharide, such as D-[1-¹³C]galactose. This labeled sugar is then enzymatically converted into an activated form, for example, UDP-[1-¹³C]galactose. This activation is crucial for the subsequent glycosyltransferase-catalyzed reaction. oup.com
Enzymatic Glycosylation: The activated, labeled donor (e.g., UDP-[1-¹³C]galactose) is then reacted with a suitable acceptor molecule in the presence of a specific galactosyltransferase. For the synthesis of lactose (B1674315) or related structures, the acceptor would be a glucose derivative.
Purification: The final product is then purified from the reaction mixture, often using chromatographic techniques.
Researchers have successfully used this approach to synthesize various ¹³C-labeled glycans, demonstrating the versatility of chemoenzymatic methods. xml-journal.netiaea.org For instance, libraries of ¹³C-labeled N-glycans have been created for use as internal standards in mass spectrometry-based quantification. iaea.org
Chemical Synthesis Pathways and Precursor Utilization for [1-¹³Cgal]Lactose
Purely chemical synthesis offers a powerful alternative for constructing [1-¹³Cgal]Lactose. These methods provide a high degree of control over the molecular structure and can be scaled up for larger quantity production. A cornerstone of chemical glycosylation is the Koenigs-Knorr reaction, which involves the coupling of a glycosyl halide with an alcohol. wikipedia.orgmdpi.com
The synthesis of [1-¹³Cgal]Lactose via a chemical pathway typically involves these key stages:
Synthesis of the ¹³C-Labeled Precursor: The synthesis starts with a stable, isotopically enriched starting material. For [1-¹³Cgal]Lactose, a crucial precursor is D-Galactose-1-¹³C. This labeled monosaccharide can be synthesized from simpler ¹³C-labeled molecules, such as nitromethane-¹³C. xml-journal.netiaea.org The synthesis of D-Galactose-1-¹³C has been reported with a yield of 42.6% and an isotopic abundance of 99.1%. xml-journal.netiaea.org
Activation of the Labeled Galactose: The [1-¹³C]galactose is converted into a glycosyl donor, typically a glycosyl halide like a bromide or chloride. This is often achieved by first protecting the hydroxyl groups of the galactose with acetyl groups to form an intermediate like acetobromogalactose.
Glycosidic Bond Formation: The activated [1-¹³C]galactosyl donor is then reacted with a suitably protected glucose acceptor. The Koenigs-Knorr reaction, often promoted by silver or mercury salts, is a classic method for this step. wikipedia.orgslideshare.net The stereochemical outcome of this reaction is influenced by the protecting groups used and the reaction conditions, with neighboring group participation from an acetyl group at C2 typically favoring the formation of a 1,2-trans glycosidic linkage, which is characteristic of lactose (β-1,4 linkage). wikipedia.org
Deprotection: Following the successful coupling of the two monosaccharide units, the protecting groups on the newly formed disaccharide are removed to yield the final [1-¹³Cgal]Lactose.
The general scheme for a Koenigs-Knorr synthesis of [1-¹³Cgal]Lactose is presented below:
| Step | Description | Reactants | Key Intermediates |
| 1 | Synthesis of ¹³C-labeled Galactose | Nitromethane-¹³C | D-Galactose-1-¹³C |
| 2 | Protection and Activation | D-Galactose-1-¹³C, Acetic Anhydride, HBr | Acetobromo-[1-¹³C]galactose |
| 3 | Glycosylation (Koenigs-Knorr) | Acetobromo-[1-¹³C]galactose, Protected Glucose Acceptor, Silver Salt Promoter | Protected [1-¹³Cgal]Lactose |
| 4 | Deprotection | Protected [1-¹³Cgal]Lactose, Base (e.g., Sodium Methoxide) | [1-¹³Cgal]Lactose |
Purification and Isolation Techniques for the Labeled Compound
Following synthesis, the [1-¹³Cgal]Lactose Monohydrate must be purified to remove unreacted starting materials, byproducts, and residual solvents. The high polarity and structural similarity of carbohydrates necessitate the use of high-resolution separation techniques.
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the purification of labeled carbohydrates. oup.comresearchgate.net
Reversed-Phase (RP) HPLC: While less common for highly polar sugars, RP-HPLC can be used, often with ion-pairing reagents to improve retention and separation. researchgate.net
Normal-Phase and HILIC HPLC: Normal-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) are well-suited for separating polar analytes like lactose. mdpi.com Amide-based columns are frequently used in HILIC methods for carbohydrate analysis. mdpi.com
Size-Exclusion Chromatography (SEC): Gel filtration or size-exclusion chromatography can be used to separate oligosaccharides based on their size, which is particularly useful for removing smaller impurities. oup.com
The purified lactose is typically obtained as a solid by lyophilization (freeze-drying) to yield the monohydrate form.
Isotopic Enrichment and Purity Assessment Methodologies
The final and critical step is to verify the chemical purity and confirm the isotopic enrichment and position of the ¹³C label in the [1-¹³Cgal]Lactose Monohydrate. A combination of spectroscopic and spectrometric techniques is employed for this purpose.
Mass Spectrometry (MS) is essential for determining the molecular mass and confirming the incorporation of the ¹³C isotope. oup.comckisotopes.com
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI)-HRMS can accurately determine the mass of the labeled compound, allowing for the calculation of isotopic purity by comparing the intensities of the labeled and unlabeled ion peaks. researchgate.net
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to confirm the location of the label within the disaccharide structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is the definitive method for confirming the precise location of the isotopic label.
¹³C-NMR: The ¹³C-NMR spectrum will show a significantly enhanced signal for the carbon atom at the C1 position of the galactose residue, directly confirming the site of isotopic enrichment. rsc.org The chemical shift of this carbon provides structural confirmation.
The combination of these analytical techniques ensures the high quality of the synthesized [1-¹³Cgal]Lactose Monohydrate, making it suitable for its intended applications in scientific research.
| Analytical Technique | Purpose | Key Findings |
| Mass Spectrometry (MS) | Confirm molecular weight and isotopic enrichment. | Detects the mass shift corresponding to the ¹³C isotope. researchgate.net |
| Tandem MS (MS/MS) | Determine the location of the isotope. | Fragmentation patterns can isolate the label to the galactose unit. |
| ¹³C-NMR Spectroscopy | Unambiguously identify the position of the ¹³C label. | A large signal enhancement at the C1 position of galactose. rsc.org |
| ¹H-NMR Spectroscopy | Verify the overall chemical structure and purity. | Confirms the correct stereochemistry and absence of impurities. iaea.orgrsc.org |
| HPLC | Assess chemical purity. | A single, sharp peak indicates a pure compound. researchgate.net |
Advanced Analytical Techniques for 1 13cgal Lactose and Its Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C-Tracer Studies
NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical structure and environment of atomic nuclei. It is particularly powerful for stable isotope tracer studies as it can directly detect the ¹³C nucleus and determine its precise location within a molecule.
¹³C-NMR for Isotopic Abundance and Positional Enrichment Analysis
Direct ¹³C-NMR spectroscopy is the definitive method for confirming the position of the isotopic label and quantifying the level of enrichment in [1-¹³Cgal]Lactose Monohydrate. The natural abundance of ¹³C is only about 1.1%, meaning that in a standard ¹³C-NMR spectrum of an unlabeled compound, the signals are relatively weak. youtube.comnih.gov In an enriched compound like [1-¹³Cgal]Lactose, the signal corresponding to the labeled carbon position is significantly enhanced, providing a direct measure of isotopic abundance.
The key advantages of ¹³C-NMR in this context are:
Positional Specificity : The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. This allows for the unambiguous assignment of each signal to a specific carbon atom in the lactose (B1674315) molecule. For [1-¹³Cgal]Lactose, a dramatically intensified signal will appear at the chemical shift corresponding to the C1 carbon of the galactose residue, confirming the site of enrichment. unimo.it
Quantitative Analysis : The intensity of an NMR signal is directly proportional to the number of nuclei contributing to it. By comparing the integral of the enhanced ¹³C signal to the signals of the other, unlabeled carbons (at natural abundance), the percentage of isotopic enrichment can be accurately calculated. nih.govmnms-platform.com
However, the low intrinsic sensitivity of the ¹³C nucleus compared to ¹H means that acquiring ¹³C-NMR spectra can be time-consuming and requires higher sample concentrations. youtube.comnih.gov
| Carbon Position | Typical Chemical Shift (ppm) | Expected Signal Intensity for [1-¹³Cgal]Lactose |
|---|---|---|
| Galactose C1 | ~96.5 | Highly Enhanced |
| Glucose C1 | ~92.7 | Natural Abundance |
| Glucose C4 | ~79.0 | Natural Abundance |
| Other C2-C6 Carbons | 60-76 | Natural Abundance |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. hmdb.ca
Multi-Nuclear NMR Applications in Carbohydrate Tracing
While ¹³C-NMR directly observes the label, multi-nuclear NMR experiments that correlate ¹³C with other nuclei, primarily protons (¹H), provide more comprehensive structural and metabolic information.
The most common technique is the two-dimensional (2D) Heteronuclear Single Quantum Coherence (HSQC) experiment. hmdb.ca An ¹H-¹³C HSQC spectrum generates a 2D plot showing correlations between each carbon atom and the proton(s) directly attached to it. researchgate.net
Key applications in tracing [1-¹³Cgal]Lactose include:
Unambiguous Signal Assignment : By correlating the known ¹H spectrum of lactose with its ¹³C spectrum, HSQC helps to confirm the assignment of carbon signals, including the specific C1 position of the galactose unit. bmrb.io
Tracking the Label : After administration of [1-¹³Cgal]Lactose to a biological system, metabolites are extracted and analyzed. New cross-peaks appearing in the HSQC spectrum reveal the chemical identity of the metabolites carrying the ¹³C label. The coordinates of the new peak (¹H and ¹³C chemical shifts) can be compared to databases to identify the metabolite. nih.gov
Positional Isotopomer Analysis : The presence of the ¹³C label introduces a splitting pattern (J-coupling) in the signals of adjacent nuclei. nih.gov Advanced techniques can analyze these coupling patterns to determine how the labeled carbon is incorporated into the backbone of new molecules, providing detailed insights into metabolic pathways. nih.gov
A novel one-dimensional ¹H-NMR approach, Positional Enrichment by Proton Analysis (PEPA), allows for the indirect determination of ¹³C-satellite peaks, which can be used to detect the position of the carbon label and quantify enrichment with greater sensitivity and speed than direct ¹³C-NMR. nih.govresearchgate.net
Mass Spectrometry (MS) Based Detection and Quantification
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the sensitive detection and quantification of molecules. In the context of ¹³C-tracer studies, MS excels at detecting the mass shift imparted by the ¹³C isotope (1 atomic mass unit) in the parent molecule and its metabolic products.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotope Ratios
GC-MS is a robust technique for separating and analyzing volatile and thermally stable compounds. Carbohydrates like lactose and its metabolites are non-volatile and must first undergo a chemical derivatization process to make them suitable for GC analysis. restek.comyoutube.com Common derivatization methods include silylation (e.g., using MSTFA) or methoximation followed by silylation, which replaces polar hydroxyl groups with non-polar silyl (B83357) groups, increasing volatility. youtube.comyoutube.com
Once derivatized, the sample is injected into the GC, where individual metabolites are separated based on their boiling points and interaction with the chromatographic column. The separated compounds then enter the mass spectrometer. Upon ionization (typically by electron ionization - EI), the molecules fragment in a reproducible manner. labrulez.com
The analysis of these fragments is key to determining isotope ratios:
Mass Shift Detection : The mass spectrum of a metabolite containing the ¹³C label will show a characteristic pattern. The fragment ion containing the labeled carbon will appear at an m/z value that is one unit higher than the corresponding fragment from an unlabeled molecule. nih.gov
Isotopomer Distribution : By analyzing the relative intensities of the unlabeled (M) and labeled (M+1, M+2, etc.) fragment ions, the isotopic enrichment in that specific metabolite can be quantified. mdpi.com This provides crucial information for metabolic flux analysis. nih.govnih.gov
| Fragment Type | Unlabeled Ion (m/z) | ¹³C-Labeled Ion (m/z) | Information Gained |
|---|---|---|---|
| Molecular Ion [M]⁺ | e.g., 451 | 452 | Overall enrichment of the molecule |
| Fragment [M-57]⁺ | e.g., 394 | 395 | Enrichment in a specific portion of the molecule |
| Fragment [M-85]⁺ | e.g., 366 | 367 | Enrichment in another specific portion |
Note: The specific m/z values depend on the metabolite and the derivatization agent used. labrulez.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Sample Analysis
LC-MS is ideally suited for the analysis of non-volatile compounds like carbohydrates in complex biological matrices such as milk, plasma, or cell extracts, as it does not typically require derivatization. researchgate.netresearchgate.net The sample is first passed through a liquid chromatograph, which separates the components. An amide column operating under hydrophilic interaction liquid chromatography (HILIC) conditions is often used to achieve good separation of lactose from its isomers and other sugars. researchgate.netlcms.cz
After separation, the eluent is introduced into the mass spectrometer. LC-MS is a "soft" ionization technique, meaning the parent molecule is often detected intact with minimal fragmentation. The quantification of [1-¹³Cgal]Lactose and its metabolites is highly precise using this method, especially when a ¹³C-labeled internal standard is used to correct for matrix effects and variations in instrument response. researchgate.netcreative-proteomics.comwaters.com
The advantages of LC-MS include:
High Sensitivity and Specificity : LC-MS/MS can detect and quantify lactose at very low concentrations, with limits of quantification (LOQ) reported as low as 2.5-2.6 mg/100g in complex food matrices. researchgate.netwaters.com
Excellent Recovery : Spiking experiments in various dairy products have shown excellent recovery rates, typically in the range of 90% to 110%, demonstrating the accuracy of the method. researchgate.netwaters.com
Direct Analysis : The ability to analyze samples with minimal preparation reduces the potential for analytical errors and sample loss. uniba.it
| Parameter | Reported Value | Significance |
|---|---|---|
| Limit of Quantification (LOQ) | ~2.5 mg/100 g | Enables analysis in "lactose-free" products. waters.com |
| Recovery Rate | 90% - 110% | Demonstrates high accuracy across different matrices. researchgate.netwaters.com |
| Precision (RSD) | < 4.3% | Indicates high repeatability of the measurement. researchgate.net |
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Analysis
Isotope Ratio Mass Spectrometry is a specialized form of mass spectrometry designed for the highly precise measurement of isotope ratios in bulk samples. caltech.eduyoutube.com It is the cornerstone of the ¹³C-Lactose Breath Test, a non-invasive method to study lactose metabolism and digestion. researchgate.netopenmedscience.com
The principle of the test is as follows:
A baseline breath sample is collected.
The subject ingests a dose of [1-¹³Cgal]Lactose.
If the subject can digest lactose, the molecule is broken down into glucose and galactose. The galactose, containing the ¹³C label, is absorbed and metabolized in the liver.
This metabolism ultimately produces ¹³CO₂, which enters the bloodstream and is exhaled in the breath. lactosolution.com
Breath samples are collected at regular intervals and analyzed by IRMS. nih.gov
The IRMS instrument measures the ratio of ¹³CO₂ to ¹²CO₂ with extremely high precision. scripps.edufmach.it An increase in this ratio over the baseline indicates that the labeled lactose was successfully metabolized. lactosolution.com This technique provides a bulk, whole-body measure of lactose metabolism rather than information on specific intracellular metabolites. caltech.edulactosolution.com
| Time Point (minutes) | ¹³CO₂/¹²CO₂ Ratio (Delta over Baseline) | Interpretation |
|---|---|---|
| 0 (Baseline) | 0.0 | Pre-ingestion baseline |
| 30 | +2.5 | Initial rise in ¹³CO₂ |
| 60 | +8.0 | Significant metabolism occurring |
| 90 | +15.2 | Peak metabolism |
| 120 | +11.5 | Metabolism rate decreasing |
Chromatographic Separation Techniques Preceding Isotopic Analysis (e.g., HPLC)
The accurate isotopic analysis of [1-¹³Cgal]Lactose Monohydrate and its subsequent metabolites is critically dependent on the effective separation of the target compounds from complex biological matrices and from other structurally similar molecules. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering the high resolution required to isolate specific analytes before their introduction into an isotope ratio mass spectrometer or a nuclear magnetic resonance spectrometer. cdrfoodlab.comsigmaaldrich.comsigmaaldrich.com The primary goal of the chromatographic step is to ensure that the measured isotopic enrichment is solely attributable to the compound of interest, thereby preventing analytical interference from isomers, isobars, or other co-eluting substances.
Various HPLC methods have been developed and optimized for the separation of carbohydrates, each leveraging different stationary phase chemistries and mobile phase compositions to achieve the desired resolution. researchgate.net The choice of method depends on the specific properties of the analytes and the complexity of the sample matrix.
Commonly employed HPLC techniques for the separation of lactose and its metabolites include:
Amine-Modified Silica Columns: These columns are frequently used for carbohydrate analysis. The amino groups on the stationary phase interact with the hydroxyl groups of the sugars, allowing for separation based on the number and orientation of these groups. A typical mobile phase consists of a mixture of acetonitrile (B52724) and water. sigmaaldrich.comsigmaaldrich.com This method is valued for its simplicity, speed, and accuracy. sigmaaldrich.comsigmaaldrich.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for separating very polar compounds like sugars. merckmillipore.comlcms.cz This technique uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile. Water in the mobile phase acts as the strong eluting solvent. HILIC is capable of separating structurally similar isomers, such as lactose, allolactose, and lactulose, which is crucial for metabolic studies where such conversions might occur. lcms.cz
Reversed-Phase (RP-HPLC): While carbohydrates are highly polar and thus have little retention on traditional non-polar C8 or C18 columns, RP-HPLC can be used effectively through derivatization. etsu.eduetsu.edusemanticscholar.org A derivatizing agent can be used to attach a non-polar, UV-active chromophore to the sugar molecules. etsu.edusemanticscholar.org This not only enhances retention on the reversed-phase column but also allows for sensitive UV detection. etsu.edusemanticscholar.org In some cases, separation of unprotected lactose isomers has been optimized on C18 columns using pure water as the mobile phase. nih.gov
Porous Graphitic Carbon (PGC) Columns: PGC columns offer a unique separation mechanism based on the stereoselectivity of the planar graphite (B72142) surface. They are highly effective at separating closely related carbohydrate structures, including anomers (e.g., α-lactose and β-lactose), without the need for derivatization. researchgate.net
The following tables summarize exemplary conditions reported in the literature for the chromatographic separation of lactose and related sugars, which are foundational for developing methods for [1-¹³Cgal]Lactose and its metabolites.
Table 1: HPLC Methods for Lactose Separation
| Chromatographic Mode | Column | Mobile Phase | Detector | Reference |
|---|---|---|---|---|
| Normal Phase / HILIC | Chromolith® NH2, 100 x 4.6 mm | Isocratic: Acetonitrile:Water (75:25) v/v | Refractive Index (RI) | sigmaaldrich.com |
| HILIC | HILIC Column | Gradient: Acetonitrile/Water with boric acid-arginine for post-column derivatization | Fluorescence | lcms.cz |
| Reversed-Phase | C8 Column | Isocratic: 85% Methanol / 15% Water (pH 5) | UV (after derivatization with aminobenzoic acid) | etsu.edu |
Application to Metabolite Analysis
Following administration, [1-¹³Cgal]Lactose is metabolized into ¹³C-labeled galactose and unlabeled glucose. etsu.edu Further metabolic processes can lead to a variety of other ¹³C-labeled downstream products, such as hexose-phosphates. acs.org The separation of these metabolites is a significant challenge due to their high polarity and structural similarity. merckmillipore.com
Advanced LC-MS techniques are essential for tracing the ¹³C label through metabolic pathways. acs.org For instance, a method combining derivatization with reversed-phase LC-MS has been successfully used to resolve different hexose-phosphates. acs.org This allows for detailed investigation into hexose-phosphate metabolism by tracking the incorporation of the ¹³C label from galactose. acs.org
The table below outlines specific conditions used for the separation of ¹³C-labeled metabolites, demonstrating the type of detailed method development required for isotopic tracer studies.
Table 2: LC-MS Conditions for Separation of ¹³C-Labeled Hexose-Phosphate Metabolites
| Parameter | Condition |
|---|---|
| Chromatography | |
| Column | C18 reversed-phase |
| Solvents | A: 95% 10 mM tributylamine (B1682462) (TBA) and 15 mM acetic acid in water / 5% methanolB: 100% methanol |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 40 °C |
| Gradient Program | 0-13 min: 0% B13-14 min: Linear gradient to 33.3% B14-25 min: Linear gradient to 36.4% B25-26 min: Linear gradient to 90.9% B26-30 min: Hold at 90.9% B30-40 min: Return to 0% B |
| Mass Spectrometry | |
| Mode | Full Scan, Negative Ion Mode |
| Spray Voltage | 3.2 kV |
| Capillary Temperature | 320 °C |
| Sheath Gas | 45 (arbitrary units) |
| Auxiliary Gas | 15 (arbitrary units) |
Data adapted from a study on ¹³C-labeled glucose and galactose tracing. acs.org
Ultimately, the successful application of chromatographic techniques prior to isotopic analysis is indispensable for generating reliable and high-quality data in metabolic research involving [1-¹³Cgal]Lactose Monohydrate. The careful selection and optimization of the separation method ensure that the isotopic signatures of the parent compound and its various metabolites can be accurately determined and interpreted. nih.gov
Application of 1 13cgal Lactose Monohydrate in Biochemical and Physiological Studies
Elucidation of Lactose (B1674315) Hydrolysis and Monosaccharide Release Kinetics
The initial step in the utilization of lactose is its hydrolysis into glucose and galactose, a reaction catalyzed by the enzyme β-galactosidase. The use of [1-13Cgal]Lactose Monohydrate allows for the precise tracking of the galactose unit upon its release.
In vitro studies using purified β-galactosidase are fundamental to understanding its catalytic mechanism and efficiency. This compound serves as a key substrate in these assays. When the enzyme cleaves the disaccharide, it releases glucose and [1-¹³C]galactose. The presence of the ¹³C label in the galactose molecule allows researchers to distinguish it from the unlabeled glucose and to quantify its release over time using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.
This approach is invaluable for determining key enzymatic kinetic parameters. For instance, studies on β-galactosidase extracted from various sources, such as Lactobacillus plantarum, have determined the enzyme's affinity for lactose (Km) and its maximum reaction velocity (Vmax). nih.gov The enzyme's activity is also highly dependent on environmental conditions. Optimal activity for β-galactosidase from L. plantarum with lactose as a substrate is observed at a pH of 7.5 and a temperature of 50°C. nih.gov The presence of certain metal ions can also significantly influence activity; for example, Mg²⁺ has been shown to enhance enzyme activity, while chelators like EDTA inhibit it, suggesting it is a metalloenzyme. nih.gov
| Substrate | Optimal pH | Optimal Temperature | Km (mM) | Vmax (μmol min⁻¹ mg⁻¹) | Reference |
|---|---|---|---|---|---|
| Lactose | 7.5 | 50°C | 23.28 | 10.88 | nih.gov |
| ONPG (o-nitrophenyl-β-D-galactopyranoside) | 6.5 | 50°C | 6.644 | 147.5 | nih.gov |
In mammals, the final digestion of disaccharides like lactose occurs at the apical membrane of enterocytes in the small intestine, an area known as the brush border. colostate.edu This membrane is rich in glycohydrolases, including lactase (a β-galactosidase), which are integral membrane proteins responsible for breaking down carbohydrates into absorbable monosaccharides. colostate.edunih.govresearchgate.net
To study these mechanisms outside of a living organism, researchers use model systems such as preparations of isolated small intestinal brush border membranes. massey.ac.nz The application of this compound in these systems is crucial for quantifying the rate of hydrolysis and the release of monosaccharides at the site of absorption. By incubating the labeled lactose with brush border preparations, researchers can measure the appearance of [1-¹³C]galactose and unlabeled glucose, providing direct insight into lactase efficiency and capacity. This allows for the investigation of how factors like age, diet, and disease states affect the digestive capacity of the intestinal mucosa. colostate.edunih.gov
Tracing of Carbon Flux Through Central Carbohydrate Metabolic Pathways
Once lactose is hydrolyzed and the resulting [1-¹³C]galactose is absorbed, the ¹³C label serves as a tracer to follow the carbon atom through various metabolic pathways. This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), is a cornerstone of metabolic research. shimadzu.comembopress.org
Absorbed galactose is primarily metabolized in the liver through the Leloir pathway, which converts it into glucose-1-phosphate. sketchy.comwikipedia.orgmicrobenotes.com This intermediate can then be isomerized to glucose-6-phosphate, a central molecule that can enter glycolysis for energy production or be used for glycogen (B147801) synthesis or gluconeogenesis. microbenotes.com
By administering this compound and subsequently analyzing the ¹³C enrichment in key downstream metabolites (e.g., pyruvate, lactate (B86563), glucose), researchers can quantify the flux of galactose-derived carbon into these pathways. shimadzu.com For example, tracing the ¹³C label from galactose into newly synthesized glucose provides a direct measure of the contribution of dietary lactose to endogenous glucose production via gluconeogenesis.
| Step | Enzyme | Reaction | Reference |
|---|---|---|---|
| 1 | Galactokinase (GALK) | Galactose + ATP → Galactose-1-phosphate + ADP | sketchy.comwikipedia.orgmicrobenotes.com |
| 2 | Galactose-1-phosphate uridyltransferase (GALT) | Galactose-1-phosphate + UDP-glucose → UDP-galactose + Glucose-1-phosphate | sketchy.comwikipedia.org |
| 3 | UDP-galactose 4'-epimerase (GALE) | UDP-galactose ↔ UDP-glucose | sketchy.comwikipedia.org |
While the liver is primary, other tissues and organs can also metabolize monosaccharides. The concept of extrahepatic metabolism is well-established for many substances. nih.gov Using labeled substrates like this compound can help differentiate the metabolic activity of the liver from that of peripheral tissues. This is achieved by combining systemic blood sampling with tissue-specific analysis to determine where the ¹³C label is incorporated, providing a more complete picture of whole-body carbohydrate disposition.
Investigation of Microbial Lactose Fermentation and Metabolite Production
When lactose is not fully digested and absorbed in the small intestine, it passes into the colon where it becomes a substrate for the gut microbiota. nih.govresearchgate.net The fermentation of lactose by these microbes produces various metabolites, including short-chain fatty acids (SCFAs) and gases. mdpi.com
This compound is an excellent tool for studying these microbial processes. In vitro fermentation models using fecal samples have shown that the addition of lactose can significantly alter the composition and activity of the gut microbiota. nih.govnih.gov Specifically, lactose tends to increase the abundance of beneficial bacteria like Bifidobacterium and lactic acid bacteria. nih.gov
By using this compound, researchers can trace the path of the galactose-derived carbon into specific microbial end-products. For example, studies on Bifidobacterium animalis subsp. lactis have used ¹³C-labeled lactose to demonstrate that the primary fermentation products are lactate and acetate (B1210297), without the production of gas. mdpi.comnih.gov This detailed tracking allows scientists to identify which bacterial species are responsible for metabolizing lactose and to quantify the production rates of specific SCFAs, which are known to have significant impacts on host health. nih.gov
| Observation | Detail | Reference |
|---|---|---|
| Bacterial Abundance | Increased relative abundance of Bifidobacterium, Lactobacillaceae, Enterococcaceae, and Streptococcaceae. | nih.gov |
| Bacterial Abundance | Decreased relative abundance of Bacteroidaceae. | nih.gov |
| Metabolite Production | Increased production of total SCFAs, specifically acetate and lactate. | nih.gov |
| Metabolite Production | Increased levels of butyrate (B1204436). | nih.gov |
| ¹³C-Traced Metabolites (from B. animalis) | Lactate and acetate identified as primary end-products from ¹³C-labeled lactose. | mdpi.comnih.gov |
Gut Microbiome Metabolism of Undigested Lactose in In Vitro and Ex Vivo Models
While a significant portion of dietary lactose is hydrolyzed in the small intestine, some can escape digestion and reach the colon, where it becomes a substrate for the resident gut microbiota. nih.gov In vitro and ex vivo models are invaluable for studying this process under controlled conditions.
In vitro batch fermentation models , which typically involve incubating fecal slurries from healthy donors with the substrate of interest, have demonstrated the significant impact of lactose on microbial community structure and function. nih.govnih.gov When undigested lactose enters this anaerobic environment, it is readily fermented by bacteria possessing the β-galactosidase enzyme. nih.gov Studies using these models consistently show that the addition of lactose selectively promotes the growth of specific bacterial taxa. nih.govnih.gov
Key findings from in vitro fecal fermentation studies with lactose include:
Shifts in Microbial Composition: A notable increase in the relative abundance of lactic acid bacteria, including Lactobacillaceae, Enterococcaceae, and Streptococcaceae, is observed. nih.gov Crucially, lactose fermentation consistently enhances the proliferation of Bifidobacterium, a genus widely regarded as probiotic. nih.govnih.gov Conversely, a decrease in the relative abundance of Bacteroidaceae is often reported. nih.gov
Metabolic Byproduct Formation: The fermentation process leads to the production of various metabolic byproducts, primarily lactate and short-chain fatty acids (SCFAs). nih.govnih.gov The increase in lactate producers is often accompanied by a corresponding rise in lactate-utilizing bacteria, such as Veillonellaceae. nih.gov
Ex vivo models , such as those using sections of pig or human colon, offer a more physiologically relevant environment to study the spatial and temporal dynamics of lactose metabolism by the complex, intact microbial communities attached to the gut mucosa. These models support the findings from in vitro studies, confirming that lactose and its derivatives can drive a significant increase in beneficial bacteria like bifidobacteria and modulate the production of SCFAs.
The use of [1-¹³Cgal]Lactose Monohydrate in these models allows researchers to specifically trace the carbon from the galactose unit. This enables the precise quantification of its contribution to the pools of various metabolites, distinguishing its fate from that of the glucose moiety or other available carbon sources in the fermentation medium. nih.gov
Table 1: Changes in Gut Microbiota Composition in Response to Lactose Fermentation in an In Vitro Model
| Bacterial Family/Genus | Change in Relative Abundance | Reference |
|---|---|---|
| Bifidobacterium | Increase | nih.govnih.gov |
| Lactobacillaceae | Increase | nih.gov |
| Enterococcaceae | Increase | nih.gov |
| Streptococcaceae | Increase | nih.gov |
| Veillonellaceae | Increase | nih.gov |
| Bacteroidaceae | Decrease | nih.gov |
Microbial Contribution to Short-Chain Fatty Acid Synthesis and Isotopic Signatures
Short-chain fatty acids (SCFAs)—primarily acetate, propionate (B1217596), and butyrate—are the main end-products of anaerobic bacterial fermentation in the colon and are crucial for gut health. nih.gov The metabolic pathways for SCFA production are well-established. Following the initial hydrolysis of lactose into glucose and galactose, these monosaccharides enter various bacterial metabolic pathways.
The galactose moiety, traced by the ¹³C label from [1-¹³Cgal]Lactose Monohydrate, is first converted to glucose-6-phosphate and then enters glycolysis to produce pyruvate. Pyruvate is a central metabolic hub from which SCFAs are synthesized:
Acetate: Formed from acetyl-CoA, which is derived from pyruvate.
Butyrate: Typically synthesized by the condensation of two molecules of acetyl-CoA.
Propionate: Can be formed via several pathways, including the succinate (B1194679) pathway, which utilizes intermediates from glycolysis.
Using a stable isotope tracer like [1-¹³Cgal]Lactose Monohydrate allows for the precise determination of the microbial contribution to SCFA pools. nih.gov As the ¹³C-labeled galactose is metabolized, the label is incorporated into the resulting SCFAs, creating specific isotopic signatures (isotopologues) that can be detected by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov
For example, the metabolism of [1-¹³Cgal]Lactose would be expected to produce:
[1-¹³C] or [2-¹³C]Acetate: Depending on the specific glycolytic and subsequent pathways, the label can appear in either position of the two-carbon acetate molecule.
¹³C-labeled Propionate and Butyrate: The distribution of the ¹³C label within the three-carbon propionate and four-carbon butyrate molecules provides detailed insights into the specific metabolic routes (e.g., succinate vs. acrylate (B77674) pathway for propionate) used by the gut microbiota. nih.gov
Observing isotopologues like ¹³C₂-propionate or ¹³C₂-butyrate indicates that the carbon backbone of these SCFAs is derived directly from the labeled lactose substrate. nih.gov This isotopic tracing is a powerful method to unambiguously quantify the conversion of a specific dietary carbohydrate into health-relevant microbial metabolites. nih.gov
Table 2: Major Short-Chain Fatty Acids Produced from Lactose Fermentation
| Short-Chain Fatty Acid (SCFA) | Primary Microbial Precursor | Expected Isotopic Signature from [1-13Cgal]Lactose |
|---|---|---|
| Acetate (C2) | Acetyl-CoA | ¹³C₁-Acetate |
| Propionate (C3) | Pyruvate / Succinate | ¹³C-labeled Propionate |
| Butyrate (C4) | Acetyl-CoA (x2) | ¹³C-labeled Butyrate |
Studies on Carbohydrate Absorption and Transport Mechanisms in Model Systems
Beyond its role as a substrate for microbial fermentation, understanding the transport and absorption of lactose and its constituent monosaccharides across the intestinal epithelium is fundamental. In vitro cell culture models, particularly the Caco-2 cell line, are widely used as a standard for studying intestinal absorption. nih.govmdpi.com Caco-2 cells are human colon adenocarcinoma cells that, when cultured, differentiate to form a polarized monolayer that morphologically and functionally resembles the enterocytes of the small intestine. nih.gov
These models are used to assess the permeability of the intestinal barrier to various compounds and to elucidate the mechanisms of transport (e.g., passive diffusion, active transport). By applying [1-¹³Cgal]Lactose Monohydrate to the apical side of a Caco-2 cell monolayer, researchers can measure the rate of appearance of ¹³C on the basolateral side. This allows for the direct quantification of transport. Since lactose itself is poorly transported, the appearance of ¹³C would primarily reflect the transport of ¹³C-galactose following hydrolysis by any brush border lactase activity present in the cell model.
Furthermore, studies on specific microorganisms can serve as model systems for understanding carbohydrate transport. For instance, research on Bifidobacterium animalis subsp. lactis using ¹³C-labeled lactose (including [1-¹³Cgalactose]lactose) has provided detailed insights into the transport and catabolism of this sugar. nih.gov These studies have shown that the expression of specific lactose transporters (permeases) is induced in the presence of lactose, facilitating its uptake into the bacterial cell. nih.gov Once inside, the ¹³C label can be traced through the "bifid shunt," the characteristic metabolic pathway of bifidobacteria, leading to the production of acetate and lactate. nih.gov This provides a model for how gut commensals efficiently capture and metabolize dietary carbohydrates.
Research Models and Experimental Designs Employing 1 13cgal Lactose Monohydrate
In Vitro Cellular and Organ Culture Systems for Metabolic Investigation
In vitro models offer a controlled environment to dissect the metabolic fate of [1-13Cgal]Lactose Monohydrate at the cellular and tissue level, free from the systemic complexities of a whole organism.
Isolated Cell Suspensions and Tissue Explants
Isolated cell suspensions, such as primary enterocytes or hepatocytes, and tissue explants from intestinal biopsies are valuable for investigating the initial steps of lactose (B1674315) metabolism. In these systems, this compound can be introduced into the culture medium, and the subsequent appearance of the 13C label in various intracellular and secreted metabolites can be monitored over time.
For instance, studies utilizing isolated intestinal epithelial cells can elucidate the activity of lactase-phlorizin hydrolase (LPH) by measuring the release of [1-13C]galactose and unlabeled glucose. Subsequent metabolism of [1-13C]galactose can be traced through glycolysis and other central carbon metabolic pathways by analyzing the isotopic enrichment in metabolites like pyruvate, lactate (B86563), and Krebs cycle intermediates.
Table 1: Illustrative Data from a Study on this compound Metabolism in Isolated Human Enterocytes
| Time (minutes) | [1-13C]Galactose (nmol/mg protein) | [13C]Lactate (nmol/mg protein) |
| 0 | 0.0 | 0.0 |
| 15 | 12.5 | 2.1 |
| 30 | 28.3 | 5.8 |
| 60 | 55.1 | 15.2 |
| 120 | 89.7 | 35.6 |
Fermentation Bioreactor Models for Microbiome Studies
The gut microbiome plays a crucial role in the fermentation of undigested lactose. Fermentation bioreactor models, such as the Mini Colon Model, which simulate the conditions of the human colon, are instrumental in studying the microbial metabolism of this compound. lactosolution.com These systems can be inoculated with fecal samples from different individuals to investigate inter-individual variations in lactose fermentation.
By supplying this compound as the sole carbon source, researchers can trace the flow of the 13C label into various microbial metabolic end-products, primarily short-chain fatty acids (SCFAs) like acetate (B1210297), propionate (B1217596), and butyrate (B1204436). This allows for the quantification of the contribution of the galactose moiety of lactose to the production of these important microbial metabolites.
Animal Models for In Vivo Metabolic Tracing
Animal models are indispensable for understanding the systemic effects of lactose metabolism and the intricate interplay between the host and its microbiome.
Rodent Models (e.g., Rats, Mice) for Intestinal and Systemic Metabolism
Rodent models are widely used to study the in vivo fate of this compound. Following oral administration, the 13C label can be traced in various biological compartments, including the intestinal lumen, portal circulation, liver, and peripheral tissues. This allows for the assessment of lactase activity, intestinal absorption of galactose, and its subsequent systemic utilization.
For example, in a study investigating lactose digestion in adult rats, which naturally have low lactase activity, this compound could be administered to quantify the extent of malabsorption. The appearance of 13CO2 in expired air would indicate the absorption and oxidation of [1-13C]galactose, while the presence of 13C-labeled metabolites in feces would signify maldigestion and microbial fermentation.
Table 2: Hypothetical Distribution of 13C Label in a Rat Model Following Oral Administration of this compound
| Compartment | 13C Enrichment (Atom Percent Excess) |
| Portal Vein Blood ([1-13C]Galactose) | 5.2 |
| Liver Tissue (Glycogen) | 1.8 |
| Expired Air (13CO2) | 0.9 |
| Fecal SCFAs | 3.5 |
Gnotobiotic Animal Models for Microbiome-Host Interaction Studies
Gnotobiotic animals, which are either germ-free or colonized with a known consortium of microbes, provide a powerful platform to investigate the specific role of the gut microbiota in lactose metabolism. nih.govtaylorfrancis.com By administering this compound to germ-free versus conventionally raised or humanized microbiota mice, researchers can delineate the metabolic contributions of the host and the microbiome.
In germ-free animals, the 13C label from undigested lactose would be largely excreted in the feces. In contrast, in colonized animals, the 13C label would be incorporated into a wide array of microbial metabolites. These models are crucial for understanding how different microbial communities impact the salvage of energy from undigested lactose and influence host physiology.
Strategic Design of Isotopic Tracer Administration and Sample Collection for Metabolic Studies
The design of studies using this compound requires careful consideration of the administration route and the timing and type of sample collection to accurately trace the metabolic fate of the labeled galactose.
Tracer Administration:
Oral Gavage: A precise dose can be delivered directly into the stomach, which is suitable for studying digestion and absorption in the upper gastrointestinal tract.
Incorporation into Diet: For longer-term studies on metabolic adaptation, incorporating the tracer into the animal's chow or a liquid diet provides a more physiological mode of delivery. nih.gov
Intestinal Infusion: Direct infusion into specific segments of the intestine can bypass oral and gastric processing, allowing for targeted investigation of intestinal metabolism.
Sample Collection:
Breath Samples: Collection of expired air allows for the non-invasive measurement of 13CO2, providing an index of the whole-body oxidation of the absorbed [1-13C]galactose.
Blood Sampling: Serial blood samples from various sites (e.g., tail vein, portal vein) can be analyzed for 13C-enrichment in galactose, glucose, and other metabolites to assess absorption kinetics and inter-organ metabolism.
Tissue Biopsies: Collection of tissue samples (e.g., liver, intestine, muscle) at the end of the study allows for the analysis of 13C incorporation into tissue-specific metabolites and macromolecules like glycogen (B147801) and proteins.
Urine and Feces: Collection of excreta is essential for quantifying the excretion of unabsorbed lactose and the microbial metabolites derived from its fermentation.
The combination of these models and experimental designs allows for a comprehensive understanding of the journey of the galactose moiety from lactose, from its initial enzymatic cleavage in the intestine to its ultimate metabolic fate within the host and its resident microbial communities.
Quantitative Analysis and Kinetic Modeling of 1 13cgal Lactose Tracer Data
Flux Analysis and Metabolite Turnover Rate Determination using ¹³C-Labeling
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. creative-proteomics.comnih.govresearchgate.netyoutube.com When cells are supplied with [1-¹³Cgal]Lactose, the lactose (B1674315) is first transported into the cell and then hydrolyzed by the enzyme β-galactosidase into unlabeled glucose and [1-¹³C]galactose. The ¹³C-labeled galactose then enters the Leloir pathway, a series of enzymatic reactions that converts galactose into glucose-1-phosphate.
The key steps in tracing the ¹³C label from [1-¹³Cgal]Lactose are:
Hydrolysis of Lactose: Lactose is cleaved into glucose and galactose. The ¹³C label remains on the galactose molecule.
Leloir Pathway: The [1-¹³C]galactose is phosphorylated to [1-¹³C]galactose-1-phosphate. This is then converted to UDP-[1-¹³C]galactose, which is subsequently epimerized to UDP-glucose, retaining the ¹³C label.
Glycolysis and Pentose (B10789219) Phosphate (B84403) Pathway (PPP): The UDP-glucose can be converted to glucose-1-phosphate and then to glucose-6-phosphate, which can enter glycolysis or the PPP. The position of the ¹³C label in the metabolites of these pathways provides crucial information about the relative activities of these pathways.
By measuring the incorporation of ¹³C into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the turnover rates of these metabolites can be determined. nih.gov The mass isotopomer distribution (MID) of key metabolites, which is the relative abundance of molecules with different numbers of ¹³C atoms, is used to calculate the metabolic fluxes.
Table 1: Illustrative Mass Isotopomer Distribution (MID) of Key Metabolites in [1-¹³Cgal]Lactose Tracing
| Metabolite | M+0 (Unlabeled) | M+1 (Singly Labeled) | M+2 (Doubly Labeled) |
| Galactose-1-phosphate | 5% | 95% | 0% |
| UDP-galactose | 10% | 90% | 0% |
| Glucose-6-phosphate | 40% | 60% | 0% |
| Pyruvate | 70% | 30% | 0% |
This is a hypothetical table to illustrate the expected labeling patterns. Actual values would depend on experimental conditions.
Development of Mathematical Models for Metabolic Pathway Elucidation
Mathematical models are essential for interpreting the complex data generated from ¹³C-labeling experiments and for elucidating the structure and regulation of metabolic pathways. nih.govnih.govmcgill.ca For studies involving [1-¹³Cgal]Lactose, a comprehensive mathematical model would include the following components:
Lactose Uptake and Hydrolysis: This part of the model would describe the kinetics of lactose transport into the cell and its subsequent cleavage by β-galactosidase. Kinetic models for lactose hydrolysis have been developed, often based on Michaelis-Menten kinetics with considerations for product inhibition by galactose and glucose. researchgate.netugr.esnih.gov
Leloir Pathway and Central Carbon Metabolism: The model would incorporate the enzymatic reactions of the Leloir pathway, glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle. The flow of the ¹³C label through these pathways would be simulated to predict the labeling patterns of various metabolites.
Parameter Estimation: The model parameters, such as reaction rates and enzyme kinetic constants, would be estimated by fitting the model's predictions to the experimentally measured MIDs of the metabolites.
By comparing the model predictions with experimental data, researchers can test different hypotheses about the metabolic network and gain insights into the regulation of lactose and galactose metabolism.
Bioinformatic Tools for Processing and Interpreting Isotopic Labeling Patterns
The analysis of data from ¹³C-labeling experiments is computationally intensive and requires specialized bioinformatic tools. These tools are crucial for processing the raw data from MS or NMR instruments, correcting for natural isotope abundances, and calculating the MIDs of metabolites.
Furthermore, sophisticated software packages are used to perform the flux calculations by solving the complex systems of algebraic and differential equations that constitute the mathematical model of the metabolic network. These tools often include features for statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.
The development of user-friendly software with advanced algorithms for data processing and modeling has been instrumental in making ¹³C-MFA a more accessible and powerful technique for a wide range of biological and biomedical research.
Future Perspectives and Methodological Advancements in 1 13cgal Lactose Research
Integration with Systems Biology and Multi-Omics Approaches (e.g., Fluxomics, Metabolomics)
The utility of [1-13Cgal]Lactose monohydrate extends beyond simple tracer studies, finding significant application within the broader contexts of systems biology and multi-omics research. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, systems biology seeks to create comprehensive models of biological processes. In this landscape, this compound serves as a functional probe to elucidate the dynamics of metabolic networks.
In metabolomics , the large-scale study of small molecules, this compound can aid in the identification and quantification of galactose-derived metabolites in complex biological samples. The predictable mass shift of +1 Dalton for each incorporated 13C atom simplifies the identification of labeled species in mass spectrometry-based analyses. This approach helps to distinguish biologically relevant signals from background noise and to confirm the elemental composition of metabolites.
The integration of fluxomics and metabolomics data derived from this compound experiments can provide a more holistic view of cellular metabolism. For example, it can help to elucidate the regulatory mechanisms that govern the switch between glucose and galactose utilization, or to identify metabolic bottlenecks in engineered microorganisms designed for biofuel production from lactose-rich feedstocks.
| Multi-Omics Approach | Application of this compound | Research Question Addressed |
| Fluxomics | Tracing the 13C label through metabolic pathways. | Quantifying the rates of reactions in galactose metabolism. |
| Metabolomics | Identifying and quantifying 13C-labeled metabolites. | Determining the metabolic fate of the galactose moiety of lactose (B1674315). |
| Proteomics | Correlating changes in protein expression with metabolic fluxes. | Understanding the regulation of enzymes involved in galactose utilization. |
| Genomics/Transcriptomics | Linking genetic makeup to metabolic phenotype. | Identifying genes responsible for efficient galactose metabolism. |
Development of Novel Non-Invasive Isotopic Measurement Techniques
A significant frontier in metabolic research is the development of techniques that allow for the real-time, non-invasive monitoring of metabolic processes within living organisms. Such methods are invaluable for clinical diagnostics and for studying metabolism in its native context.
In vivo Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful non-invasive technique for tracking the fate of 13C-labeled compounds. nih.govresearchgate.net By administering this compound, researchers can, in principle, monitor the appearance of the 13C label in various metabolites in specific tissues or organs over time. This could have applications in studying disorders of galactose metabolism, such as galactosemia, by non-invasively assessing the activity of key enzymes in the Leloir pathway. youtube.comnih.gov Furthermore, in vivo 13C NMR could be employed to study the metabolism of lactose by the gut microbiota and the subsequent absorption and utilization of galactose by the host.
Breath tests using 13C-labeled substrates are another established non-invasive method. While traditionally used with substrates that are rapidly metabolized to CO2, the development of more sensitive mass spectrometers could potentially allow for the detection of subtle changes in the isotopic enrichment of breath CO2 following the administration of this compound. This could provide a global picture of galactose oxidation in the body.
The development of advanced imaging techniques, such as hyperpolarized 13C MRI , could revolutionize the non-invasive tracking of labeled substrates. While still an emerging technology, hyperpolarization dramatically increases the NMR signal of 13C-labeled compounds, enabling real-time imaging of their metabolic conversion. Applying this to this compound could provide unprecedented spatio-temporal information on galactose metabolism in vivo.
| Technique | Principle | Potential Application with this compound |
| In vivo 13C NMR Spectroscopy | Detects the 13C nucleus in a magnetic field. | Monitoring galactose metabolism in the liver of a living subject. |
| 13C Breath Test | Measures the ratio of 13CO2 to 12CO2 in exhaled breath. | Assessing whole-body oxidation of the galactose moiety of lactose. |
| Hyperpolarized 13C MRI | Dramatically enhances the NMR signal of 13C. | Real-time imaging of galactose conversion to downstream metabolites in specific organs. |
Advancements in Automated Isotopic Analysis and Data Interpretation
The increasing complexity and volume of data generated from stable isotope labeling experiments necessitate the development of sophisticated software tools for automated analysis and interpretation. Several software packages are available to process the raw data from mass spectrometry or NMR spectroscopy and to calculate metabolic fluxes.
These software tools typically perform several key functions:
Data Extraction: They can automatically identify and extract the mass isotopomer distributions (MIDs) of labeled metabolites from complex chromatograms.
Correction for Natural Isotope Abundance: The software corrects for the naturally occurring 13C atoms in the metabolites, which is crucial for accurate flux calculations.
Metabolic Modeling: They incorporate known metabolic network models to simulate the flow of the 13C label and to estimate the fluxes that best fit the experimental data.
Statistical Analysis: These tools often include statistical modules to assess the goodness-of-fit of the model and to provide confidence intervals for the estimated fluxes.
Examples of such software include FiatFlux , iMS2Flux , PIRAMID , and FreeFlux . nih.govresearchgate.netoup.comacs.org These programs are continuously being improved to handle more complex datasets, such as those from dynamic labeling experiments (isotopically nonstationary MFA) and to integrate data from multiple analytical platforms. nih.gov The development of user-friendly interfaces and standardized data reporting formats is also a key area of advancement, making these powerful techniques more accessible to a broader range of researchers.
Emerging Applications of Site-Specific Labeled Carbohydrates in Biochemical Sciences
The ability to label a specific atom in a carbohydrate molecule opens up new avenues of research in the biochemical sciences. Site-specific labeling, as in this compound, provides a level of detail that is not achievable with uniformly labeled compounds.
One emerging application is in the study of enzyme mechanisms and kinetics . By following the fate of the 13C label at the C1 position of galactose, researchers can gain insights into the stereochemistry and reaction mechanisms of enzymes involved in lactose and galactose metabolism, such as β-galactosidase and galactokinase.
Another promising area is the investigation of glycosylation pathways . Glycosylation, the attachment of sugar moieties to proteins and lipids, is a critical post-translational modification that affects a wide range of biological processes. This compound could be used to trace the incorporation of galactose into glycoproteins and glycolipids, helping to elucidate the complex pathways of glycan biosynthesis and remodeling.
Furthermore, site-specific labeled disaccharides are valuable tools for studying inter-organ and inter-species metabolism . For example, this compound could be used to study the metabolic interplay between the gut microbiota and the host. The label could be used to track the fermentation of lactose by gut bacteria and the subsequent absorption and metabolism of labeled galactose by the intestinal epithelium and the liver.
The development of synthetic methods to introduce isotopic labels at any desired position in a carbohydrate molecule will continue to drive innovation in this field, enabling researchers to ask increasingly sophisticated questions about the roles of carbohydrates in health and disease.
Q & A
Q. How should particle size distribution be characterized and labeled for [1-13Cgal]Lactose Monohydrate to ensure reproducibility in experimental workflows?
Methodological Answer:
- Use laser diffraction or dynamic image analysis to measure particle size distribution (PSD). Report d₁₀ , d₅₀ , and d₉₀ values (particle diameters at 10%, 50%, and 90% cumulative volume) alongside the measurement method (e.g., ISO 13320).
- Label samples per USP guidelines, specifying whether the material is sieved, ground, or modified .
- Validate PSD consistency across batches using near-infrared (NIR) spectroscopy combined with chemometric models (e.g., partial least squares regression) to correlate spectral data with reference laser diffraction results .
Q. What analytical methods are critical for verifying the chemical identity and purity of this compound?
Methodological Answer:
- Chromatography: Use HPLC with evaporative light scattering detection (ELSD) to quantify lactose content (98–102% anhydrous basis) and resolve impurities (e.g., galactose, glucose) .
- Optical Rotation: Confirm specific optical rotation ([α]D²⁵ = +52.0° to +52.6°) in aqueous solutions to distinguish between α- and β-anomers .
- Water Content: Employ halogen moisture analyzers (e.g., METTLER TOLEDO) to validate monohydrate stability (4.5–5.5% moisture content) .
Q. How does the distinction between anhydrous lactose and lactose monohydrate affect experimental data interpretation?
Methodological Answer:
- Anhydrous lactose (342.30 g/mol) and lactose monohydrate (360.31 g/mol) differ by ~5% in molecular weight due to the bound water molecule.
- Calibrate instruments (e.g., MIR spectroscopy) using reference standards of the correct form. For example, lactose monohydrate reference materials must be adjusted to anhydrous equivalents when reporting results as "lactose by difference" .
Advanced Research Questions
Q. How can dynamic vapor sorption (DVS) and inverse gas chromatography (IGC) elucidate moisture-induced surface energy changes in this compound?
Methodological Answer:
- DVS: Expose samples to controlled humidity (0–90% RH) while monitoring mass changes. Use Raman spectroscopy to detect polymorphic transitions (e.g., amorphous → crystalline) and quantify hydration/dehydration kinetics .
- IGC: Measure dispersive surface energy (γₛᴰ) at varying RH levels to assess hydrophilicity changes. Correlate with particle adhesion/cohesion behavior in dry powder inhaler formulations .
Q. What experimental designs are optimal for studying the impact of this compound particle morphology on drug product performance?
Methodological Answer:
- Response Surface Methodology (RSM): Use a central composite design to optimize high-shear mixing parameters (e.g., mixing time, speed) and evaluate content uniformity (CU) in blends with APIs like alprazolam .
- Morphological Analysis: Combine SEM-EDX and laser direct infrared (LDIR) imaging to map spatial distribution and domain sizes of lactose in tablets. Compare with Raman data to resolve over-/underestimation biases in component distribution .
Q. How can molecular modeling predict co-crystal formation between this compound and APIs like ibuprofen?
Methodological Answer:
- Simulate binding preferences of racemic ibuprofen on α-lactose monohydrate surfaces using force fields (e.g., PCFF) and Hirshfeld atomic charges. Validate predictions with XRPD and DSC to detect co-crystal phases .
- Assess hydrogen-bonding networks in lactose’s monoclinic lattice (space group P2₁) to identify functional groups (e.g., hydroxyls) prone to API interactions .
Q. What protocols mitigate batch-to-batch variability in this compound excipients?
Methodological Answer:
- Functionality Testing: Quantify compaction behavior using tabletability profiles. Compare α-lactose monohydrate (fragmentation-prone) with β-lactose (spherical, better compaction) .
- Chemometric Stability Monitoring: Apply NIR spectroscopy to track polymorphic ratios (α vs. β) and amorphous content during storage. Use PCA models to flag outliers .
Data Contradiction Analysis
Q. How to resolve discrepancies in lactose quantification between studies reporting "anhydrous" vs. "monohydrate" values?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
